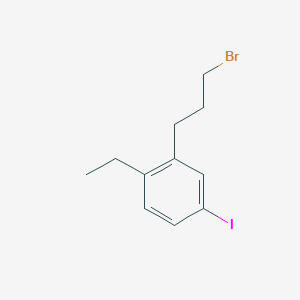
1-(3-Bromopropyl)-2-ethyl-5-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-ethyl-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with an ethyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethyl-5-iodobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with bromine and iodine sources under controlled conditions. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of microwave irradiation has been explored to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-2-ethyl-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the halogenated benzene ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield substituted benzene derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-ethyl-5-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-5-iodobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules . Additionally, the presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological targets .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-2-methyl-5-iodobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Bromopropyl)-2-ethyl-4-iodobenzene: Similar structure but with the iodine atom at a different position on the benzene ring.
1-(3-Chloropropyl)-2-ethyl-5-iodobenzene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 1-(3-Bromopropyl)-2-ethyl-5-iodobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of bromine and iodine atoms, along with the ethyl group, allows for versatile chemical modifications and interactions with various molecular targets .
Eigenschaften
Molekularformel |
C11H14BrI |
|---|---|
Molekulargewicht |
353.04 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1-ethyl-4-iodobenzene |
InChI |
InChI=1S/C11H14BrI/c1-2-9-5-6-11(13)8-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
DUBCOBXMWUQGBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)I)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



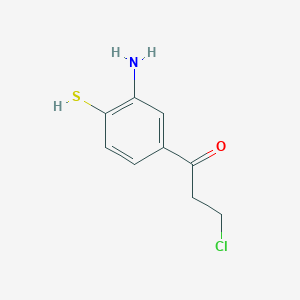
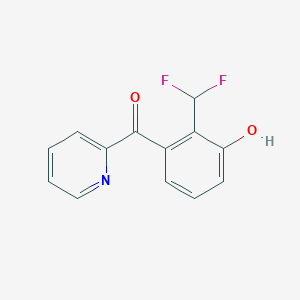
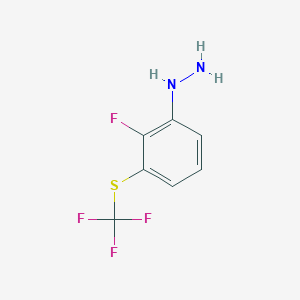
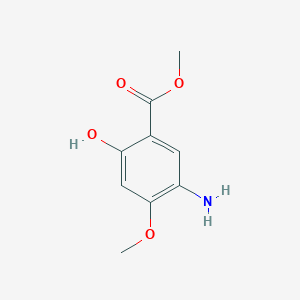
![(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)

![(E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2](/img/structure/B14052035.png)
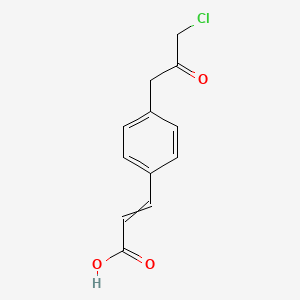
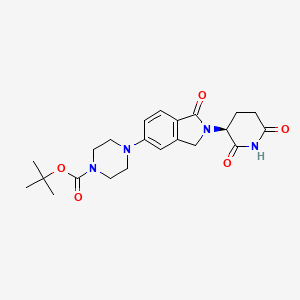
![(2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B14052056.png)
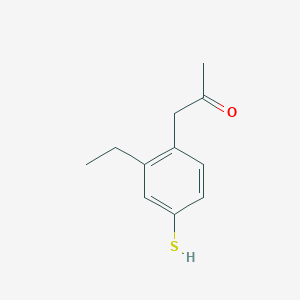

![2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14052066.png)
